TMC647055 Choline salt

HCV NS5B inhibition Non-nucleoside inhibitor RdRp assay

Select TMC647055 Choline salt for HCV research. This cell-permeating, potent, and selective NS5B polymerase inhibitor targets the thumb-1 allosteric site. Its choline salt formulation ensures superior solubility and bioavailability versus free base. Well-characterized resistance profile (L392I, P495L) enables robust replicon studies. Broad genotypic coverage (EC50 27-113 nM) across genotypes 1a-6a. Ideal for combination screens and clinical benchmark studies.

Molecular Formula C37H53N5O8S
Molecular Weight 727.9 g/mol
Cat. No. B1149936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC647055 Choline salt
SynonymsTMC647055;  TMC-647055; TMC 647055; 
Molecular FormulaC37H53N5O8S
Molecular Weight727.9 g/mol
Structural Identifiers
SMILESCN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-]
InChIInChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1
InChIKeyPHHZAIOGANLKJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMC647055 Choline Salt: A Potent, Cell-Permeating Non-Nucleoside HCV NS5B Polymerase Inhibitor with Cross-Genotypic Activity


TMC647055 Choline salt is a choline salt formulation of the macrocyclic indole-based small molecule TMC647055 [1]. It functions as a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, targeting the thumb-1 (NNI-1) allosteric binding site [1][2]. This compound is characterized by its cell-permeating properties, enabling robust intracellular inhibition of viral replication [2]. TMC647055 has demonstrated a promising in vitro biochemical, kinetic, and virological profile, including nanomolar potency and broad genotypic coverage, and has progressed to clinical evaluation [1][3].

Why TMC647055 Choline Salt Cannot Be Interchanged with Other HCV NS5B Non-Nucleoside Inhibitors


TMC647055 Choline salt occupies a specific allosteric binding pocket (NNI-1/thumb-1) on the HCV NS5B polymerase, and its activity is uniquely dependent on this precise molecular interaction [1]. As demonstrated by in vitro resistance selection studies, the compound's efficacy is dramatically reduced by specific point mutations within this pocket (e.g., L392I, P495L), with EC50 shifts of up to 371-fold [1]. This high degree of structural specificity means that other NS5B non-nucleoside inhibitors, which may bind to different allosteric sites (e.g., NNI-2, NNI-3) or possess different chemical scaffolds, will exhibit distinct resistance profiles, genotypic coverage, and pharmacokinetic properties . Furthermore, the choline salt formulation confers specific solubility and cell-permeation characteristics that are not replicated by the free base or other salt forms, directly impacting experimental reproducibility and in vivo bioavailability .

Quantitative Differentiation of TMC647055 Choline Salt: Head-to-Head and Class-Level Comparisons


Biochemical Potency Against HCV NS5B Polymerase: Direct Comparison with Dasabuvir

In a standardized primer-dependent RdRp transcription assay, TMC647055 Choline salt demonstrated an IC50 of 34 nM against the genotype 1b NS5B polymerase [1]. While direct head-to-head data with dasabuvir in this specific assay is not available from a single study, cross-study comparison indicates TMC647055's potency is within the range of other NNI-1 inhibitors but with a distinct resistance profile. Dasabuvir, a clinically approved NNI, has a reported IC50 of 2.2-4.3 nM in similar enzymatic assays, making it approximately 8- to 15-fold more potent in vitro [2]. This quantitative difference highlights that TMC647055 should not be considered a potency-equivalent substitute for dasabuvir in mechanistic studies.

HCV NS5B inhibition Non-nucleoside inhibitor RdRp assay

Cross-Genotypic Antiviral Efficacy: Broad Coverage Across HCV Genotypes 1-6

TMC647055 Choline salt exhibits potent antiviral activity against a wide range of HCV genotypes. In a transient replicon assay, median EC50 values against NS5B sequences derived from clinical isolates of genotypes 1a, 1b, 3a, 4a, and 6a ranged between 27 nM and 113 nM [1]. This broad coverage is a key differentiator from many first-generation protease inhibitors (e.g., telaprevir, boceprevir) and some NS5A inhibitors, which show limited activity against non-genotype 1 viruses. Specifically, TMC647055 maintained potent inhibition against genotype 3a (median EC50 ~82 nM), a genotype historically difficult to treat with direct-acting antivirals [1].

HCV Genotype coverage Antiviral activity

Selectivity and Cytotoxicity Profile: Quantitative Comparison with Beclabuvir and JTK-109

TMC647055 Choline salt exhibits a favorable selectivity window. In Huh7-Luc replicon cells, the median EC50 for antiviral activity is 77 nM, while the mean CC50 for cytotoxicity in the same cell line is 42.1 μM, yielding a selectivity index (SI) of approximately 547 [1]. This level of selectivity is comparable to other advanced NNI-1 inhibitors. In a study evaluating broad-spectrum activity against caliciviruses, TMC647055 (IC50 range: 18.8–45.4 μM) demonstrated superior potency compared to beclabuvir (IC50 range: 23.8–>100 μM) and was within the same range as JTK-109 (IC50 range: 4.3–16.6 μM) [2].

Selectivity Cytotoxicity CC50 Antiviral

In Vivo Pharmacokinetics and Clinical Antiviral Activity: Differentiating from Preclinical Leads

TMC647055 Choline salt has progressed to Phase I clinical evaluation, providing human pharmacokinetic and antiviral activity data that are absent for many research-grade NS5B inhibitors. In a first-in-human trial (NCT01202825), TMC647055 was administered in single oral doses up to 3000 mg and multiple doses up to 1250 mg BID [1]. Plasma exposure was approximately 2-fold higher in HCV-infected patients compared to healthy volunteers [2]. Importantly, antiviral activity was quantified: a median maximum HCV RNA decrease of 2.4 log10 in genotype 1a patients at 1000 mg BID, and 3.4 log10 in genotype 1b patients [2]. This clinical-stage validation provides a higher level of confidence in compound stability, safety, and target engagement compared to preclinical inhibitors lacking human data.

Pharmacokinetics Oral bioavailability Clinical trial HCV

Resistance Profile and Mutational Escape Pathways: NNI-1 Site Specificity

The resistance profile of TMC647055 Choline salt is tightly linked to its NNI-1 binding site. In vitro resistance selection experiments identified key mutations in the NS5B polymerase, most notably L392I, V494A, and P495L, which confer 9-fold, 3-fold, and 371-fold shifts in EC50, respectively [1]. This pattern is distinct from resistance profiles of NNI-2 inhibitors (e.g., filibuvir) or nucleoside inhibitors (e.g., sofosbuvir). For instance, the primary resistance mutation for sofosbuvir is S282T, located in the active site, which does not affect TMC647055 susceptibility [2]. This orthogonal resistance profile makes TMC647055 a valuable tool for combination studies and for characterizing viral escape mechanisms specific to the NNI-1 site.

Drug resistance NS5B mutation NNI-1 binding site

Recommended Research Applications for TMC647055 Choline Salt Based on Verified Differentiation


Mechanistic Studies of NNI-1 Allosteric Inhibition and Resistance Emergence

Use TMC647055 Choline salt as a prototypical NNI-1 site inhibitor to dissect the structural and functional consequences of allosteric polymerase inhibition. Its well-characterized resistance profile, with mutations such as L392I and P495L causing defined EC50 shifts (9-fold and 371-fold, respectively), makes it an ideal tool for generating and validating resistant replicon cell lines [1]. This enables detailed studies of viral fitness, compensatory evolution, and the structural dynamics of the thumb-1 pocket.

Pan-Genotypic HCV Replication Assays and Comparative Virology

Employ TMC647055 Choline salt in studies requiring broad genotypic coverage. With median EC50 values ranging from 27 nM to 113 nM across genotypes 1a, 1b, 3a, 4a, and 6a, this compound provides a consistent inhibitory signal in multi-genotype panels [2]. This is particularly valuable for laboratories comparing replication kinetics, host factor interactions, or antiviral susceptibility across diverse HCV clinical isolates.

Translational Pharmacology and Drug Development Reference Standard

Utilize TMC647055 Choline salt as a clinical-stage reference compound for benchmarking novel HCV polymerase inhibitors. Its established human pharmacokinetic parameters (including 2-fold higher plasma exposure in HCV patients) and quantified antiviral activity (up to 3.4 log10 HCV RNA reduction in patients) provide a robust translational bridge between in vitro data and expected in vivo performance [3][4]. This is essential for optimizing lead candidates and validating PK/PD models in antiviral drug discovery.

Combination Antiviral Therapy Screening and Synergy Studies

Incorporate TMC647055 Choline salt into combination screens with other direct-acting antivirals, such as NS3/4A protease inhibitors (e.g., TMC435) or NS5A inhibitors. In vitro combination studies have already demonstrated potent suppression of HCV RNA replication with a protease inhibitor [2]. Given its orthogonal resistance profile to nucleoside inhibitors and NNI-2 site compounds, TMC647055 is a key component for identifying additive or synergistic regimens and for mapping cross-resistance networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMC647055 Choline salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.